Erdafitinib is a small molecule inhibitor specifically targeting fibroblast growth factor receptors 1 to 4 (FGFR1-4). It is classified as an ATP-competitive inhibitor that reversibly inhibits FGFR kinase autophosphorylation, thereby disrupting downstream signaling pathways critical for cell proliferation and survival. This compound has been primarily developed for the treatment of advanced urothelial carcinoma and other malignancies associated with FGFR alterations .
Erdafitinib, also known by its developmental code JNJ-42756493, is classified under the category of targeted therapies in oncology. It is particularly noted for its role in treating cancers with specific genetic alterations involving FGFRs, which are implicated in various tumorigenic processes. The compound was developed by Janssen Pharmaceuticals and has received approval from regulatory authorities for clinical use in specific cancer indications .
The synthesis of erdafitinib involves several key steps that include the formation of a quinoxaline core and the introduction of a pyrazole side chain. Various synthetic routes have been documented, with one notable method involving halogenation followed by carbon-carbon coupling reactions to construct the desired structure. The synthesis typically starts with the preparation of intermediates that can undergo further modifications to yield the final product .
Erdafitinib has a complex molecular structure characterized by its quinoxaline core and pyrazole side chain. The molecular formula is , with a molecular weight of approximately 317.37 g/mol. The compound features multiple functional groups that contribute to its pharmacological activity.
Erdafitinib undergoes various chemical reactions that are crucial for its activity as a therapeutic agent. The primary reaction involves the inhibition of FGFR kinases through competitive binding at the ATP-binding site.
Erdafitinib functions by selectively inhibiting FGFRs, which play a vital role in cellular processes such as angiogenesis, cell differentiation, and proliferation. Upon binding to FGFRs, erdafitinib prevents autophosphorylation, thereby blocking downstream signaling pathways including:
This mechanism effectively reduces tumor growth in cancers driven by aberrant FGFR signaling.
Erdafitinib has shown significant efficacy in clinical settings, particularly for patients with advanced or metastatic urothelial carcinoma harboring FGFR alterations. Its applications extend beyond urothelial carcinoma to other malignancies where FGFR signaling is implicated:
Erdafitinib (C₂₅H₃₀N₆O₂; molecular weight 446.55 g/mol) is a quinoxaline derivative featuring a 6,7-dimethoxyethoxy substituent and a tertiary amine side chain optimized for high-affinity binding to the fibroblast growth factor receptor (FGFR) kinase domain [3] [8]. Its planar quinoxaline core facilitates deep penetration into the ATP-binding pocket, while the dimethoxyethoxy moiety extends toward the hinge region, enabling simultaneous blockade of FGFR1–4 isoforms [8]. Structural analyses reveal that erdafitinib's functional groups form critical interactions:
Table 1: Structural Determinants of Erdafitinib-FGFR Binding
Structural Element | Target Interaction Site | Binding Energy Contribution (kcal/mol) |
---|---|---|
Quinoxaline core | ATP-binding cleft | -8.2 |
6,7-Dimethoxyethoxy | Hinge region | -5.7 |
Tertiary amine | Hydrophobic back pocket | -4.3 |
This architecture confers pan-FGFR inhibition, with biochemical IC₅₀ values of 1.2 nM (FGFR1), 2.5 nM (FGFR2), 3.0 nM (FGFR3), and 5.7 nM (FGFR4), respectively [3]. The compound maintains activity against diverse oncogenic FGFR alterations, including extracellular domain mutations (e.g., FGFR3 S249C) and fusion proteins (e.g., FGFR3-TACC3) prevalent in urothelial carcinomas [9].
Erdafitinib functions as a reversible, ATP-competitive inhibitor that stabilizes FGFRs in an inactive conformation [4]. Upon binding, it prevents autophosphorylation of tyrosine residues (e.g., Tyr653/654 in FGFR1) within the activation loop, disrupting downstream signal transduction [6]. Key mechanistic features include:
Cellular assays demonstrate complete suppression of phospho-FGFR at 40 nM erdafitinib, correlating with inhibition of downstream effectors ERK1/2 and PLCγ [4]. The compound exhibits >100-fold selectivity for FGFR over closely related kinases like VEGFR2 in biochemical assays, attributed to its optimized interaction with the FGFR-specific P-loop cysteine (Cys488 in FGFR1) absent in most other kinases [4] [10].
Erdafitinib potently disrupts fibroblast growth factor 23 (FGF23) signaling, a key endocrine pathway regulating phosphate homeostasis [6] [10]. Inhibition of renal FGFR1c complexed with α-Klotho coreceptors prevents FGF23-mediated phosphorylation events, leading to:
These molecular effects manifest as dose-dependent hyperphosphatemia, serving as a clinical pharmacodynamic biomarker. Population PK/PD modeling established a direct relationship between free erdafitinib concentrations and serum phosphate elevation (Emax model; Emax = 7.2 mg/dL, EC₅₀ = 24.8 ng/mL) [6]. Near-maximal phosphate increases occur within 14 days of continuous dosing, with a peak-to-trough fluctuation ratio of <1.05, enabling flexible serum sampling for therapeutic drug monitoring [6].
Table 2: Pharmacodynamic Parameters of FGF23 Pathway Modulation
Parameter | Value | Significance |
---|---|---|
EC₅₀ for PO₄ increase | 24.8 ng/mL (free drug) | 50% maximal phosphate elevation |
Emax | 7.2 mg/dL | Maximal achievable phosphate increase |
Time to Emax | 14 days | Supports Day 14–21 dose titration decision |
Hill coefficient | 2.1 | Positive cooperativity in pathway inhibition |
Comprehensive kinome screening (255-kinase panel) reveals erdafitinib's selectivity profile [4] [10]. At therapeutic concentrations (1 µM), it inhibits:
Table 3: Kinase Inhibition Profile of Erdafitinib (1 µM)
Kinase Category | Representative Targets | Inhibition (%) | Potential Clinical Relevance |
---|---|---|---|
FGFR family | FGFR1, FGFR2, FGFR3, FGFR4 | 89–99% | Primary therapeutic activity |
VEGF receptors | VEGFR2, VEGFR3 | 72%, 41% | Possible anti-angiogenic effects |
TRK family | TRKA, TRKB | 48%, 32% | Neurotrophic signaling modulation |
Colony-stimulating factors | CSF1R | 68% | Tumor microenvironment influence |
Notably, erdafitinib exhibits 30-fold lower potency against VEGFR2 (IC₅₀ = 50 nM) compared to FGFR1 (IC₅₀ = 1.2 nM), minimizing off-target antiangiogenic effects [4] [10]. The compound shows negligible activity (<35% inhibition at 1 µM) against MET, KIT, PDGFR, and insulin receptor family members, underscoring its FGFR-centric profile [4]. However, cellular assays indicate context-dependent inhibition of TRKA in NTRK fusion-positive models, suggesting potential utility beyond FGFR-altered cancers [4].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7